molecular formula C14H8ClNO3 B14174249 2(3H)-Benzoxazolone, 3-(2-chlorobenzoyl)- CAS No. 13787-55-8

2(3H)-Benzoxazolone, 3-(2-chlorobenzoyl)-

Cat. No.: B14174249
CAS No.: 13787-55-8
M. Wt: 273.67 g/mol
InChI Key: GUGORJVUVAMRQL-UHFFFAOYSA-N
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Description

2(3H)-Benzoxazolone, 3-(2-chlorobenzoyl)-: is a chemical compound that belongs to the class of benzoxazolones It is characterized by the presence of a benzoxazolone core structure with a 2-chlorobenzoyl substituent at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-Benzoxazolone, 3-(2-chlorobenzoyl)- typically involves the acylation of benzoxazolone with 2-chlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2(3H)-Benzoxazolone, 3-(2-chlorobenzoyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 2(3H)-Benzoxazolone, 3-(2-chlorobenzoyl)- is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds and can be used in the development of new synthetic methodologies .

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the design and synthesis of new bioactive molecules that can target specific biological pathways .

Medicine: Its derivatives are investigated for their pharmacological properties and potential use in treating various diseases .

Industry: In the industrial sector, 2(3H)-Benzoxazolone, 3-(2-chlorobenzoyl)- is used in the production of specialty chemicals and materials. It can be incorporated into polymers and coatings to enhance their properties .

Mechanism of Action

The mechanism of action of 2(3H)-Benzoxazolone, 3-(2-chlorobenzoyl)- is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. In antimicrobial research, it is thought to inhibit the growth of bacteria by interfering with essential cellular processes .

Comparison with Similar Compounds

  • 2(3H)-Benzoxazolone, 3-(4-chlorobenzoyl)-
  • 2(3H)-Benzoxazolone, 3-(2-bromobenzoyl)-
  • 2(3H)-Benzoxazolone, 3-(2-fluorobenzoyl)-

Comparison: Compared to its analogs, 2(3H)-Benzoxazolone, 3-(2-chlorobenzoyl)- is unique due to the presence of the 2-chlorobenzoyl group, which can influence its reactivity and biological activity.

Properties

CAS No.

13787-55-8

Molecular Formula

C14H8ClNO3

Molecular Weight

273.67 g/mol

IUPAC Name

3-(2-chlorobenzoyl)-1,3-benzoxazol-2-one

InChI

InChI=1S/C14H8ClNO3/c15-10-6-2-1-5-9(10)13(17)16-11-7-3-4-8-12(11)19-14(16)18/h1-8H

InChI Key

GUGORJVUVAMRQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N2C3=CC=CC=C3OC2=O)Cl

Origin of Product

United States

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